2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a sulfonamide group, which is a functional group commonly found in many pharmaceuticals and agrochemicals. The presence of fluorine atoms and a methoxypyrrolidine moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Methoxypyrrolidine Intermediate: The initial step involves the synthesis of 3-methoxypyrrolidine, which can be prepared by reacting pyrrolidine with methanol under acidic conditions.
Aromatic Substitution: The next step involves the introduction of the 4-(3-methoxypyrrolidin-1-yl)phenyl group onto a 2,6-difluorobenzenesulfonyl chloride precursor. This is usually achieved through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step is the coupling of the intermediate with the sulfonyl chloride to form the desired compound. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: N-oxides of the methoxypyrrolidine moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of sulfonamide-containing molecules with biological targets. It serves as a model compound to understand the binding mechanisms and activity of sulfonamide drugs.
Medicine
Medicinally, this compound is of interest due to its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and the presence of fluorine atoms may enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new agrochemicals and materials with specific properties, such as increased resistance to degradation or enhanced performance.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzenesulfonamide: Lacks the methoxypyrrolidine moiety, resulting in different chemical properties and biological activities.
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine atoms, which may affect its metabolic stability and binding affinity.
Uniqueness
2,6-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both fluorine atoms and a methoxypyrrolidine moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,6-difluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-14-9-10-21(11-14)13-7-5-12(6-8-13)20-25(22,23)17-15(18)3-2-4-16(17)19/h2-8,14,20H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMMPJSXLDSNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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